N-Desethyl otenabant
Description
Otenabant (CP-945,598) is a potent, selective cannabinoid receptor type 1 (CB1R) antagonist developed by Pfizer for obesity treatment. It exhibits high affinity for CB1R (Ki = 0.7 nM) and demonstrated efficacy in reducing weight in Phase III clinical trials . However, development was halted due to adverse psychiatric effects, mirroring the fate of rimonabant, a first-generation CB1R antagonist withdrawn in 2008 .
Properties
CAS No. |
686344-31-0 |
|---|---|
Molecular Formula |
C23H21Cl2N7O |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
4-amino-1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H21Cl2N7O/c24-14-5-7-15(8-6-14)32-19(16-3-1-2-4-17(16)25)30-18-20(28-13-29-21(18)32)31-11-9-23(27,10-12-31)22(26)33/h1-8,13H,9-12,27H2,(H2,26,33) |
InChI Key |
YBQGLTGAHBCMME-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C(=O)N)N)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Desethyl otenabant involves several steps, starting from the parent compound otenabant. The primary synthetic route includes the N-dealkylation of otenabant to remove the ethyl group, resulting in this compound. This reaction typically requires specific reagents and conditions, such as the use of strong acids or bases under controlled temperatures .
Chemical Reactions Analysis
N-Desethyl otenabant undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Desethyl otenabant has been explored in various scientific research fields:
Chemistry: It serves as a model compound for studying the behavior of cannabinoid receptor antagonists.
Biology: Research has focused on its effects on cellular signaling pathways.
Medicine: Its potential in treating obesity and metabolic disorders has been a significant area of investigation.
Industry: The compound’s properties make it a candidate for developing new therapeutic agents.
Mechanism of Action
N-Desethyl otenabant exerts its effects by antagonizing the cannabinoid receptor CB1. This interaction inhibits the receptor’s activity, leading to changes in glucose metabolism and appetite regulation. The molecular targets and pathways involved include the inhibition of endocannabinoid signaling, which plays a crucial role in energy balance and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar CB1R Antagonists
Rimonabant
- Affinity and Selectivity : Rimonabant (Ki = 2 nM for CB1R) has lower binding affinity compared to otenabant (Ki = 0.7 nM) .
- CNS Penetration : Rimonabant crosses the blood-brain barrier (BBB) efficiently, contributing to its neuropsychiatric side effects. Otenabant, while structurally similar, showed higher peripheral selectivity in preclinical models but retained significant CNS activity in humans .
- Clinical Outcomes : Both drugs caused weight loss (~5–10% over 12 months), but rimonabant’s association with depression and anxiety led to its withdrawal. Otenabant’s trials were terminated preemptively due to these safety concerns .
Taranabant
- Potency : Taranabant (Ki = 0.13 nM) is more potent than otenabant in CB1R binding but showed similar inverse agonist activity (IC50 = 205 nM vs. otenabant’s IC50 = 27 nM in GRABeCB2.0 assays) .
- Safety Profile : Like otenabant, taranabant’s development was halted due to dose-dependent psychiatric adverse events, including nausea and dizziness .
BAR-1
- Structural and Functional Similarity : Molecular docking studies reveal BAR-1 shares a binding mode with otenabant and rimonabant, interacting with key CB1R residues (e.g., Lys192, Ser383). Its ΔG (−9.5 kcal/mol) and Ki (110 nM) are comparable to otenabant’s .
- Peripheral Effects: BAR-1, like otenabant, shows promise in modulating metabolic parameters (e.g., glucose tolerance) without pronounced CNS effects in preclinical models .
AM6538
- Binding Kinetics : AM6538, a reference CB1R antagonist, has a slower dissociation rate than otenabant, suggesting longer receptor occupancy. However, otenabant’s higher affinity may compensate for faster dissociation in therapeutic settings .
Pharmacokinetic and Metabolic Comparisons
CYP3A4/5 Metabolism
- Otenabant is metabolized by both CYP3A4 and CYP3A5, with comparable contributions from each isozyme. This contrasts with drugs like tacrolimus, which rely predominantly on CYP3A5 .
Peripheral vs. CNS Distribution
- Otenabant’s transport across MDCK-mdr1 cells (~90%) suggests moderate BBB penetration, though lower than rimonabant (~15% transport). Polar derivatives with higher topological polar surface area (TPSA) were synthesized to reduce CNS exposure but showed reduced potency .
Structural and Functional Data Table
Key Research Findings
Peripheral Selectivity : Modifying otenabant’s structure to increase polarity (e.g., adding permanent charges) reduced CNS penetration but also diminished CB1R antagonistic activity .
Molecular Docking : Otenabant and rimonabant share critical interactions with CB1R residues (e.g., Lys192), explaining their high affinity despite structural differences .
Safety vs. Efficacy : The narrow therapeutic window of CB1R antagonists—effective for weight loss but plagued by CNS side effects—underscores the challenge of developing peripherally restricted analogs .
Q & A
Basic: What analytical methods are recommended for identifying and quantifying N-Desethyl otenabant in biological samples?
To ensure accurate identification, gas chromatography-mass spectrometry (GC-MS) is a robust method. Key parameters include:
- Injection Port : 265°C, Transfer Line : 300°C, Oven Program : 50°C (0 min) → 30°C/min to 340°C (2.3 min) .
- Mass Scan Range : 40–550 m/z with a retention time comparison to certified reference standards (e.g., Cayman Chemical) .
- Validation : Use splitless injection (1 µL) and confirm consistency in retention times (e.g., ±0.01 min tolerance) to avoid misidentification due to column aging or matrix effects .
Basic: How can researchers distinguish this compound from its parent compound, otenabant, in metabolic studies?
Employ high-resolution mass spectrometry (HRMS) to differentiate metabolites based on exact mass shifts. For example:
- Otenabant (C₁₉H₂₅ClN₂O₂, molecular weight 372.9 g/mol) vs. This compound (likely loss of C₂H₅ group, ~28.03 g/mol reduction) .
- Validate using isotopic labeling or synthetic standards, as seen in studies of N-Desethyl alverine, where LC-MS/MS with internal standards (e.g., deuterated analogs) improved specificity .
Advanced: What experimental strategies address high inter-individual variability in pharmacokinetic (PK) studies of otenabant and its metabolites?
- Metabolic Profiling : Include both parent drug and metabolites (e.g., this compound) in PK analysis, as variability in parent drug exposure (e.g., alverine’s 300% CV for AUC) may stem from polymorphic metabolism .
- Crossover Design : Use replicate dosing in healthy volunteers to isolate within-subject variability, as applied in alverine citrate studies to distinguish genetic vs. environmental factors .
- Statistical Outlier Tests : Apply Grubbs’ test or Mahalanobis distance to identify subjects with aberrant metabolic ratios (e.g., high this compound/parent ratios) .
Advanced: How does this compound’s pharmacological activity compare to otenabant, and what experimental models validate this?
- In Vitro Binding Assays : Measure Ki values using radioligand displacement (e.g., otenabant’s Ki = 0.7 nM for CB1 vs. CB2 selectivity). Compare this compound’s affinity using the same methodology .
- In Vivo Models : Assess metabolic effects in diet-induced obese rodents. Otenabant increases energy expenditure (9% weight loss in mice at 10 mg/kg); this compound’s contribution can be quantified via co-administration with CYP inhibitors .
- Dose-Response Studies : Use synthetic this compound to establish potency relative to the parent drug, similar to nitazene analog studies (e.g., N-Desethyl isotonitazene’s 20x higher potency than fentanyl) .
Advanced: How can contradictory retention time data for N-Desethyl metabolites be resolved in chromatographic analyses?
- Column Calibration : Re-run reference standards under identical conditions (e.g., column type, temperature gradient) to verify retention times. Discrepancies (e.g., 9.06 min vs. 6.84 min for N-Desethyl isotonitazene) may indicate column degradation or mobile phase variability .
- Cross-Validation : Use orthogonal methods like LC-MS/MS or NMR to confirm structural identity when retention times shift unexpectedly .
Advanced: What are the implications of this compound’s potential off-target effects in preclinical studies?
- Target Screening : Perform broad-panel receptor binding assays (e.g., CEREP) to evaluate selectivity beyond CB1, as seen in nitazene analogs with unexpected opioid receptor activity .
- Toxicokinetics : Monitor tissue distribution in rodent models, focusing on organs with high CB1 expression (e.g., brain, liver) to assess metabolite accumulation risks .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation via fume hoods, as recommended for structurally similar amines .
- Waste Disposal : Follow hazardous waste protocols for halogenated compounds, as otenabant contains chlorine .
Advanced: How can researchers optimize in vitro metabolic stability assays for this compound?
- Liver Microsomes : Incubate with human/rodent microsomes + NADPH to quantify CYP-mediated N-dealkylation rates. Compare to otenabant’s half-life (t₁/₂) to identify metabolic hotspots .
- Enzyme Inhibition : Use chemical inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint isoforms responsible for N-Desethyl formation, as applied in alverine studies .
Basic: What criteria define a robust research question for studying this compound’s role in energy metabolism?
- Specificity : “How does this compound modulate adipose tissue lipolysis in CB1-knockout mice compared to wild-type?”
- Variables : Independent (dose, genotype), Dependent (serum free fatty acids, respiratory quotient) .
- Significance : Addresses whether metabolic effects are CB1-dependent or mediated by secondary pathways .
Advanced: What bioanalytical challenges arise when quantifying trace levels of this compound in plasma?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
